Molecular Weight and Lipophilicity Comparison
5-Chloro-2,3-dibromoaniline exhibits a distinct physicochemical profile that differentiates it from other common halogenated aniline building blocks. Specifically, it has a higher molecular weight and lipophilicity (XLogP3) compared to mono- and di-halogenated analogs, which can impact solubility, membrane permeability, and binding interactions in downstream compounds [1]. These computed properties are essential for rational building block selection in medicinal chemistry campaigns.
| Evidence Dimension | Molecular Weight and XLogP3 |
|---|---|
| Target Compound Data | MW = 285.36 g/mol; XLogP3 = 3.3 |
| Comparator Or Baseline | 2,4-Dibromoaniline: MW = 250.92 g/mol, XLogP3 = 2.9; 2,4,6-Tribromoaniline: MW = 329.81 g/mol, XLogP3 = 3.7; 3-Bromo-5-chloroaniline: MW = 206.47 g/mol, XLogP3 = 3.0 |
| Quantified Difference | Compared to 2,4-dibromoaniline, 5-Chloro-2,3-dibromoaniline has a 13.7% higher molecular weight and a +0.4 unit higher XLogP3. It occupies an intermediate property space between the di- and tri-brominated analogs. |
| Conditions | Computed by XLogP3 3.0 (PubChem) and PubChem 2.1/2.2 |
Why This Matters
The specific molecular weight and lipophilicity directly impact solubility and bioavailability of derived compounds, making this a strategic choice over less or more lipophilic aniline building blocks.
- [1] PubChem. (2026). Compound Summary for CID 14974983 (5-Chloro-2,3-dibromoaniline), CID 12004 (2,4-Dibromoaniline), CID 3084709 (3-Bromo-5-chloroaniline), CID 8986 (2,4,6-Tribromoaniline). National Center for Biotechnology Information. Accessed April 2026. View Source
